N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
Description
The compound N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide features a benzo[d]thiazole core linked to a piperidine ring, which is further connected to a 4-fluoro-2-methylbenzenesulfonamide group. This structure combines a heterocyclic aromatic system (benzothiazole) with a sulfonamide moiety, a design often employed in medicinal chemistry for targeting enzymes or receptors. The fluorine atom and methyl group on the benzene ring likely influence electronic properties and steric interactions, while the piperidine spacer may enhance solubility or modulate binding affinity .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S2/c1-14-12-16(21)6-7-19(14)28(25,26)22-13-15-8-10-24(11-9-15)20-23-17-4-2-3-5-18(17)27-20/h2-7,12,15,22H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLMKPRFFKTCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound has shown the highest IC50 values for COX-1 inhibition.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation, as prostaglandins are key mediators of this process.
Comparison with Similar Compounds
Sulfonamide Derivatives with Varied Aryl Substituents
Compounds sharing the N-(piperidin-4-ylmethyl)benzenesulfonamide backbone but differing in aryl substituents provide insights into structure-activity relationships (SAR):
Key Observations :
- Steric effects : The 2-methyl group in the target compound may restrict rotational freedom, improving selectivity but possibly reducing binding affinity in crowded active sites.
- Synthetic yields : Halogenated derivatives (e.g., 4–20, 4–24) generally exhibit lower yields compared to methoxy-substituted analogs (4–23), likely due to challenges in nucleophilic substitution reactions .
Benzothiazole-Modified Analogs
Modifications to the benzothiazole core significantly impact activity, as demonstrated in anti-tubercular compounds ():
Key Observations :
- Electron-deficient benzothiazoles (e.g., nitro, chloro substituents) correlate with enhanced anti-infective activity, likely due to improved target engagement or membrane penetration .
- The target compound’s unsubstituted benzothiazole suggests its pharmacological effects may arise primarily from the sulfonamide moiety or piperidine linker.
Sulfonamide Linker Variations
The piperidine spacer’s role is highlighted in multitarget inhibitors ():
Key Observations :
- Piperidinylmethyl linkers (target compound) offer conformational flexibility, aiding in interactions with deep binding pockets.
- Sulfonyl-piperidine linkers (e.g., 1215321-47-3) may reduce metabolic degradation but increase molecular weight .
Q & A
Q. What are the key synthetic strategies for constructing the benzo[d]thiazole-piperidine-sulfonamide scaffold in this compound?
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions .
- Step 2: Introduction of the piperidine ring through nucleophilic substitution or reductive amination, often using catalysts like Pd/C or NaBH₃CN .
- Step 3: Sulfonamide coupling via reaction of the piperidine intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or DMF . Critical parameters include temperature control (0–60°C) and solvent selection to avoid side reactions like over-sulfonation .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the piperidine and sulfonamide groups. For example, the methylene bridge (-CH₂-) between piperidine and sulfonamide appears as a triplet at δ ~3.2–3.5 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities. ESI-HRMS is preferred for sulfonamide derivatives .
- HPLC-Purity Analysis: Reversed-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often use acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Antimicrobial Screening: Disk diffusion assays against Staphylococcus aureus and Escherichia coli to assess broad-spectrum activity .
- Enzyme Inhibition: Fluorometric assays for kinases or proteases (e.g., IC₅₀ determination) due to the sulfonamide group’s affinity for catalytic sites .
- Cytotoxicity (MTT Assay): Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating strong anticancer potential .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the piperidine-thiazole coupling step?
- Catalyst Screening: Replace traditional Pd/C with Buchwald-Hartwig conditions (e.g., Pd(OAc)₂/Xantphos) to enhance C-N bond formation efficiency .
- Solvent Optimization: Switch from DMF to toluene/THF mixtures to reduce polar aprotic solvent-induced side reactions .
- Reaction Monitoring: Use thin-layer chromatography (TLC) with iodine staining or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Q. What structural features explain contradictory bioactivity data between in vitro and in vivo models?
- Metabolic Instability: The fluorine atom at the 4-position may increase metabolic clearance via CYP450 oxidation, reducing in vivo efficacy despite strong in vitro activity .
- Solubility Limitations: LogP values >3 (calculated via PubChem) suggest poor aqueous solubility, necessitating formulation adjustments (e.g., PEGylation or salt formation) .
- Target Off-Binding: Molecular dynamics simulations can identify off-target interactions with serum proteins (e.g., albumin) that sequester the compound .
Q. How does fluorine substitution at the 4-position influence reactivity and target binding?
- Electronic Effects: Fluorine’s electronegativity enhances sulfonamide’s hydrogen-bonding capacity, improving interactions with catalytic residues in enzymes like carbonic anhydrase .
- Steric Impact: The 4-fluoro-2-methyl configuration prevents π-π stacking interference in hydrophobic binding pockets, as shown in X-ray co-crystallography studies .
- Metabolic Resistance: Fluorine reduces oxidative metabolism, extending half-life in pharmacokinetic studies (t₁/₂ > 6 hours in rodent models) .
Q. What strategies resolve discrepancies in reported IC₅₀ values across independent studies?
- Assay Standardization: Use a common reference inhibitor (e.g., acetazolamide for carbonic anhydrase assays) to calibrate inter-lab variability .
- Cell Line Authentication: Ensure cancer cell lines are mycoplasma-free and genetically validated (e.g., STR profiling) to prevent skewed cytotoxicity data .
- Data Normalization: Report IC₅₀ values relative to internal controls (e.g., % viability vs. untreated cells) to account for plate-to-plate variability .
Methodological Considerations
Q. How can structure-activity relationship (SAR) studies guide further modifications?
- Piperidine Methyl Substitution: Introducing a 4-methyl group on the piperidine ring increases lipophilicity (ClogP +0.5), enhancing blood-brain barrier penetration in neurodegenerative models .
- Sulfonamide Bioisosteres: Replacing sulfonamide with phosphonamide groups reduces renal toxicity while maintaining enzyme affinity, as shown in analog studies .
- Thiazole Ring Expansion: Replacing benzo[d]thiazole with benzimidazole improves solubility (logS +1.2) but reduces kinase inhibition potency by ~30% .
Q. What crystallographic techniques validate target engagement?
- X-ray Diffraction: Co-crystallize the compound with human carbonic anhydrase IX (PDB ID: 3IAI) to map binding interactions. Key contacts include sulfonamide-O···Zn²+ (2.1 Å) and fluorine···Val-121 van der Waals interactions .
- Docking Simulations: Use Schrödinger’s Glide to predict binding poses. Energy scores (ΔG < -8 kcal/mol) correlate with experimental IC₅₀ values .
Q. How to design in vivo pharmacokinetic studies for this compound?
- Dosing Regimen: Administer 10 mg/kg intravenously in Sprague-Dawley rats, with plasma sampling at 0.5, 2, 6, and 24 hours post-dose .
- Analytical Method: LC-MS/MS quantification (LLOQ = 1 ng/mL) using deuterated internal standards .
- Tissue Distribution: Measure brain-to-plasma ratios (>0.5 indicates CNS penetration) and hepatobiliary excretion via bile duct cannulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
